8-(烯丙氧基)鸟苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

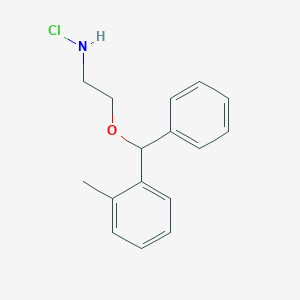

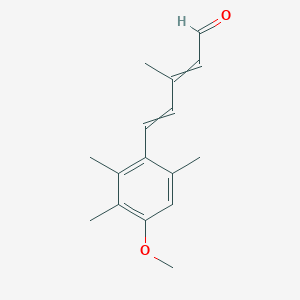

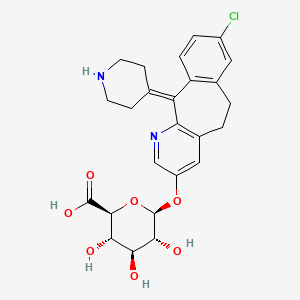

8-(Allyloxy)guanosine is a chemical compound with the molecular formula C13H17N5O6 . It is a specialty product used for proteomics research .

Synthesis Analysis

The synthesis of 7-allyl-8-substituted guanosines, which could be related to 8-(Allyloxy)guanosine, has been reported . A one-pot procedure for preparing certain novel 8-substituted guanosine derivatives from 7-allyl-8-thioxoguanosine has also been developed . Additionally, a late-stage alkylation at the C8-position of guanines in guanosine, GMP, GDP, and GTP, as well as late-stage functionalization of dinucleotides and single-strand oligonucleotides through a photo-mediated Minisci reaction, has been described .

Molecular Structure Analysis

The molecular structure of 8-(Allyloxy)guanosine is represented by the molecular formula C13H17N5O6 . The average mass is 339.304 Da and the monoisotopic mass is 339.117889 Da .

科学研究应用

Late-stage Guanine C8–H Alkylation

Scientific Field

This application falls under the field of Medicinal Chemistry, Chemical Biology, Biotechnology, and Nanotechnology .

Application Summary

8-(Allyloxy)guanosine is used in the late-stage guanine C8–H alkylation of nucleosides, nucleotides, and oligonucleotides via a photo-mediated Minisci reaction . This method features excellent chemoselectivity, no necessity for pre-protection, a wide range of substrate scope, various free radical precursors, and little strand lesion .

Experimental Procedure

The method involves the addition of catechol to assist the formation of alkyl radicals via in situ generated boronic acid catechol ester derivatives (BACED). This markedly enhances the yields especially for the reaction of less stable primary alkyl radicals .

Results

The method has been successful for the post-synthetic alkylation of oligonucleotides. Downstream applications in disease treatment and diagnosis, or as biochemical probes to study biological processes after linking with suitable fluorescent compounds are expected .

Development of Guanosine-Based Supramolecular Hydrogels

Scientific Field

This application is in the field of Drug Delivery, Targeted Release, and Tissue Engineering .

Application Summary

8-(Allyloxy)guanosine is used in the development and lifetime stability improvement of guanosine-based supramolecular hydrogels . These hydrogels have promise in the fields of drug delivery, targeted release, tissue engineering applications, etc .

Experimental Procedure

The development and lifetime stability improvement of these hydrogels are achieved through optimized structure and elaborate on three aspects: sugar modification, base modification, and binary gels .

Results

The development of guanosine-derived supramolecular hydrogels with longer lifespans, unique physicochemical properties, and biological activities has been achieved .

Fluorescent Probes

Scientific Field

This application is in the field of Chemical Biology .

Application Summary

8-(Allyloxy)guanosine can provide useful fluorescent probes that effectively mimic guanine residues even in highly demanding model systems such as polymorphic G-quadruplexes and duplex DNA .

Experimental Procedure

The specific experimental procedure is not detailed in the source .

Results

The use of 8-(Allyloxy)guanosine as a fluorescent probe has been successful in mimicking guanine residues .

Folding and Energy Transfer Studies

Application Summary

8-(Allyloxy)guanosine can provide useful fluorescent probes that effectively mimic guanine residues even in highly demanding model systems such as polymorphic G-quadruplexes and duplex DNA . This has been used to quantify energy transfer efficiencies from unmodified DNA nucleobases to 8-substituted guanosines .

Results

The use of 8-(Allyloxy)guanosine as a fluorescent probe has been successful in mimicking guanine residues . The resulting DNA-to-probe energy transfer efficiencies are highly structure selective .

Generation, Repair and Replication of Guanine Oxidation Products

Scientific Field

This application is in the field of Chemical Biology and Biochemistry .

Application Summary

8-(Allyloxy)guanosine is used in the study of the generation, repair, and replication of guanine oxidation products .

Results

The study has led to major findings in the understanding of the generation, repair, and replication of guanine oxidation products .

属性

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,16,17,22)/t5-,7-,8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUVSNGNEJMOBE-IOSLPCCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Allyloxy)guanosine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)

![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)